molecular formula C7H4BrF2NO B8768410 4-Amino-3-bromo-2,5-difluorobenzaldehyde CAS No. 112279-63-7

4-Amino-3-bromo-2,5-difluorobenzaldehyde

Cat. No.: B8768410
CAS No.: 112279-63-7
M. Wt: 236.01 g/mol
InChI Key: OGOLSJPCDPNAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-bromo-2,5-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrF2NO and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

112279-63-7

Molecular Formula

C7H4BrF2NO

Molecular Weight

236.01 g/mol

IUPAC Name

4-amino-3-bromo-2,5-difluorobenzaldehyde

InChI

InChI=1S/C7H4BrF2NO/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H,11H2

InChI Key

OGOLSJPCDPNAAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)N)Br)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-bromo-2,5-difluoro-benzonitrile (7 g, 30 mmol) in 95-97% formic acid (40 mL) was added Raney nickel (7 g, previously washed with water and methanol). The reaction mixture was heated to 75-85° C. for 2 h. The reaction was then cooled to room temperature and filtered through Celite, washing with dichloromethane and water. The dichloromethane layer was washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated to afford 5 g (71%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 10.15 (s, 1H), 7.41-7.49 (m, 1H), 4.9 (br. s, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.